molecular formula C10H14BrNO2 B8717148 (5-Bromo-4-isobutoxypyridin-2-yl)methanol

(5-Bromo-4-isobutoxypyridin-2-yl)methanol

Cat. No.: B8717148
M. Wt: 260.13 g/mol
InChI Key: OXEXPZQMODDPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-4-isobutoxypyridin-2-yl)methanol is a useful research compound. Its molecular formula is C10H14BrNO2 and its molecular weight is 260.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

[5-bromo-4-(2-methylpropoxy)pyridin-2-yl]methanol

InChI

InChI=1S/C10H14BrNO2/c1-7(2)6-14-10-3-8(5-13)12-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3

InChI Key

OXEXPZQMODDPJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=NC(=C1)CO)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-4-isobutoxy-2-methylpyridine 1-oxide (3.40 g) and acetic anhydride (50 mL) was stirred at 80° C. for 1 hr. The solvent in the reaction mixture was evaporated under reduced pressure, and the residue was dissolved in THF (50 mL) and methanol (25 mL). 1N Aqueous sodium hydroxide solution (50 mL) was added to the obtained solution, and the reaction mixture was stirred at room temperature for 15 min. 1N Hydrochloric acid (50 mL) was added to the reaction mixture at 0° C., and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (2.20 g) as a pale-yellow oil.
Name
5-bromo-4-isobutoxy-2-methylpyridine 1-oxide
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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